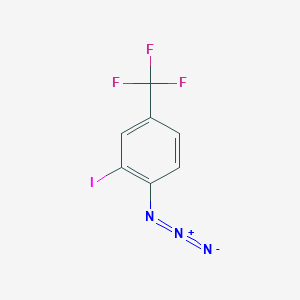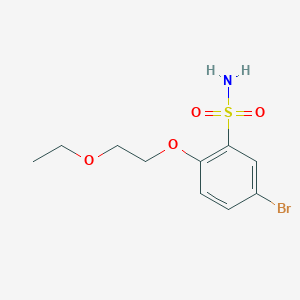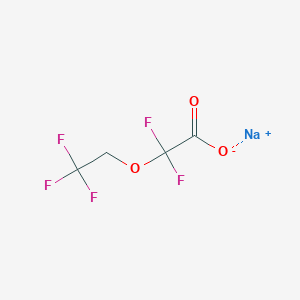
Sodium2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate is a chemical compound with the molecular formula C4H4F5NaO3 and a molecular weight of 218.05 g/mol . It is known for its unique structure, which includes both difluoro and trifluoro groups, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of 2,2,2-trifluoroethanol with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can add to unsaturated compounds, forming new carbon-fluorine bonds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The difluoro and trifluoro groups can form strong interactions with enzymes and other proteins, altering their activity and function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate can be compared with other similar compounds such as:
Sodium 2-chloro-2,2-difluoroacetate: This compound also contains difluoro groups but has a chloro group instead of a trifluoroethoxy group.
Sodium 2,2-difluoroacetate: This compound lacks the trifluoroethoxy group and is used in different contexts, particularly in the synthesis of simpler fluorinated compounds.
The uniqueness of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate lies in its combination of difluoro and trifluoro groups, which provide distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C4H2F5NaO3 |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
sodium;2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate |
InChI |
InChI=1S/C4H3F5O3.Na/c5-3(6,7)1-12-4(8,9)2(10)11;/h1H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
PYIAYFJEFNKEKC-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(F)(F)F)OC(C(=O)[O-])(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
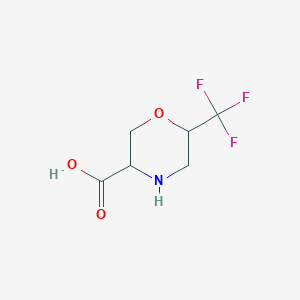
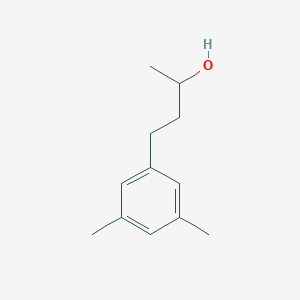
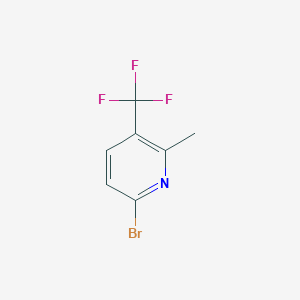

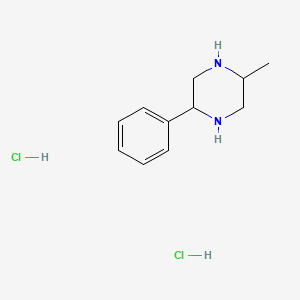
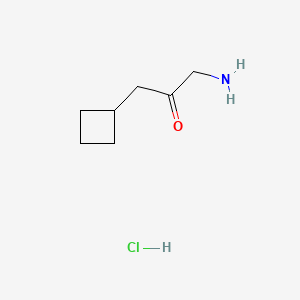

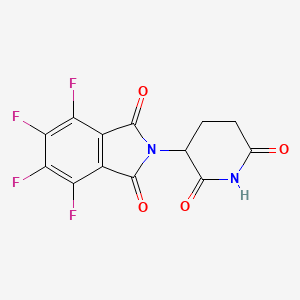
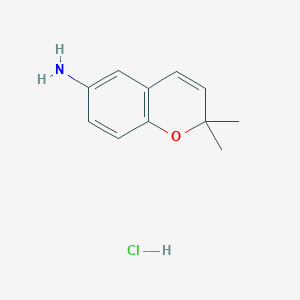
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
